molecular formula C11H14FNO2 B13478501 Ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate

Ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate

Cat. No.: B13478501
M. Wt: 211.23 g/mol
InChI Key: YOIXDSWOUPOLNN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate (CAS 1218313-52-0) is a chemical compound with the molecular formula C 11 H 14 FNO 2 and a molecular weight of 211.23 g/mol . This ester and amine-functionalized molecule, characterized by a fluorophenyl group, serves as a valuable synthetic intermediate or building block in organic and medicinal chemistry research. Compounds with this specific structure are often explored for their potential in developing pharmacologically active molecules. Please Note: The specific applications, mechanism of action, and detailed research value for this particular compound are not well-documented in publicly available sources. It is recommended to consult specialized scientific literature or conduct further database research for more comprehensive information. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate

InChI

InChI=1S/C11H14FNO2/c1-3-15-11(14)10(13-2)8-4-6-9(12)7-5-8/h4-7,10,13H,3H2,1-2H3

InChI Key

YOIXDSWOUPOLNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)NC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the α-amino ester via nucleophilic substitution or reductive amination on an appropriate α-halo or α-keto ester intermediate bearing the 4-fluorophenyl group.

Preparation via Reductive Amination

One widely reported method involves reductive amination of Ethyl 2-(4-fluorophenyl)-2-oxoacetate (an α-keto ester) with methylamine. The process can be summarized as follows:

  • Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate by acylation or oxidation of the corresponding precursor.
  • Step 2: Reaction of the α-keto ester with methylamine under mild conditions to form an imine intermediate.
  • Step 3: Reduction of the imine to the methylamino derivative using a suitable reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).

This method allows for high selectivity and yields, typically exceeding 85%, with mild reaction conditions that preserve the ester functionality and the para-fluorophenyl substituent.

Alternative Approach: Nucleophilic Substitution on α-Halo Ester

Another approach involves the nucleophilic substitution of Ethyl 2-(4-fluorophenyl)-2-haloacetate with methylamine:

  • Step 1: Preparation of Ethyl 2-(4-fluorophenyl)-2-haloacetate (commonly the chloro or bromo derivative) via halogenation of Ethyl 2-(4-fluorophenyl)acetate.
  • Step 2: Reaction of the α-halo ester with methylamine in an appropriate solvent such as ethanol or acetonitrile, often under reflux, to substitute the halogen with the methylamino group.

This method is straightforward but may require careful control of reaction parameters to avoid side reactions such as elimination or hydrolysis.

Experimental Data and Reaction Conditions

Reductive Amination Conditions

Parameter Condition Outcome
Solvent Methanol or ethanol Good solubility of reactants
Temperature Room temperature to 40 °C Mild conditions preserve ester
Methylamine source Aqueous methylamine or methylamine gas Efficient imine formation
Reducing agent Sodium cyanoborohydride or sodium triacetoxyborohydride Selective reduction of imine
Reaction time 2–6 hours Complete conversion
Yield 85–92% High isolated yield

Nucleophilic Substitution Conditions

Parameter Condition Outcome
Solvent Ethanol, acetonitrile Good solvent for substitution
Temperature Reflux (78–82 °C) Facilitates substitution
Methylamine source Aqueous methylamine Nucleophile for substitution
Reaction time 6–12 hours Sufficient for complete reaction
Yield 70–85% Moderate to good yield

Purification and Characterization

After synthesis, the crude product is typically purified by column chromatography using petroleum ether and ethyl acetate mixtures as eluents. The purified compound is characterized by:

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range (%)
Reductive Amination High selectivity, mild conditions, good yields Requires reducing agents, sensitive to moisture 85–92
Nucleophilic Substitution Simpler reagents, direct substitution Longer reaction times, possible side reactions 70–85

Research Outcomes and Optimization

Recent studies have optimized the reductive amination route by:

  • Using sodium triacetoxyborohydride for milder and more selective reduction.
  • Conducting reactions in methanol with controlled pH to minimize side reactions.
  • Employing microwave-assisted heating to reduce reaction times from hours to minutes without loss of yield.

These optimizations have improved the scalability and reproducibility of the synthesis, making it suitable for larger-scale preparations in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may yield amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-fluorophenyl)-2-(methylamino)acetic acid.

    Reduction: Formation of 2-(4-fluorophenyl)-2-(methylamino)ethanol.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the development of new compounds.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

The structural and functional analogs of Ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate are diverse, with variations in substituents, stereochemistry, and backbone modifications. Below is a detailed analysis:

Structural Analogs with Fluorophenyl and Acetate Moieties
Compound Name CAS Number Molecular Formula Key Structural Differences Physicochemical Properties Applications/Findings
Ethyl 2-(4-fluorophenyl)acetate 587-88-2 C₁₀H₁₁FO₂ Lacks methylamino group Lower polarity (logP ~2.1) Intermediate in fragrance synthesis
Ethyl 2-(3-fluorophenyl)acetate 587-47-3 C₁₀H₁₁FO₂ Fluorine at meta position Similar logP; altered metabolic pathways Agrochemical precursors
Ethyl 2-bromo-2-(4-fluorophenyl)acetate 712-52-7 C₁₀H₁₀BrFO₂ Bromine substituent at α-position Higher molecular weight (273.1 g/mol) Reactive intermediate in cross-coupling reactions
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate 1193392-97-0 C₁₂H₁₅FO₄ Methoxy groups at 2,6-positions Increased steric hindrance Antifungal agent candidate

Key Observations :

  • The methylamino group in this compound enhances hydrogen-bonding capacity compared to non-aminated analogs, impacting solubility and receptor binding .
  • Halogen substitutions (e.g., bromine in 712-52-7) increase electrophilicity, favoring nucleophilic substitution reactions .
  • Methoxy groups (e.g., 1193392-97-0) improve metabolic stability but reduce bioavailability due to steric effects .
Derivatives with Heterocyclic Modifications
Compound Name CAS Number Molecular Formula Structural Features Research Findings
Ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate 536712-06-8 C₂₀H₁₆FN₃O₃S Pyrimidoindole scaffold with sulfanyl linkage Anticancer activity (in vitro studies)
Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate 950901-74-3 C₁₁H₁₃FN₂O₂S Thiourea linkage Herbicide safener in agrochemicals
Ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate 1882605-19-7 C₈H₁₄N₄O₂ Triazole ring with methylamino group Potential kinase inhibitor

Key Observations :

  • Sulfanyl-linked derivatives (e.g., 536712-06-8) exhibit enhanced π-π stacking with biological targets, improving inhibitory potency .
  • Thiourea derivatives (e.g., 950901-74-3) act as radical scavengers, useful in mitigating herbicide-induced oxidative stress .
  • Triazole-based analogs (e.g., 1882605-19-7) demonstrate improved thermal stability (>200°C) compared to parent compounds .
Pharmacologically Relevant Analogs
Compound Name CAS Number Molecular Formula Structural Differences Bioactivity
1-(4-Fluorophenyl)-2-(methylamino)propan-1-one - C₁₀H₁₂FNO Ketone backbone; lacks ester group Serotonin-norepinephrine reuptake inhibitor
Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate 240429-07-6 C₁₀H₁₄N₂O₂ Pyridine ring replaces fluorophenyl Antidepressant candidate (preclinical)

Key Observations :

  • Ketone analogs (e.g., 1-(4-fluorophenyl)-2-(methylamino)propan-1-one) exhibit higher blood-brain barrier permeability due to reduced polarity .
  • Pyridine-containing derivatives (e.g., 240429-07-6) show selectivity for monoamine transporters over muscarinic receptors .

Biological Activity

Ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be represented as follows:

  • Chemical Formula : C12_{12}H14_{14}F1_{1}N1_{1}O2_{2}
  • Molecular Weight : 225.25 g/mol
  • IUPAC Name : this compound

The presence of the fluorine atom on the phenyl ring plays a significant role in enhancing the compound's biological activity by influencing its electronic properties and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as both an inhibitor and an activator, depending on the specific biological context.

  • Enzyme Inhibition : It has been observed to inhibit certain enzymes, which can lead to altered metabolic pathways in cells.
  • Receptor Interaction : The compound exhibits affinity for various receptors, potentially leading to downstream signaling effects that contribute to its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial properties.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Candida albicans0.0098 mg/mL

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. It has shown promising results in inhibiting the growth of different cancer cell lines.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50_{50} (µM)Reference
A549 (Lung Carcinoma)10.28
MCF-7 (Breast Carcinoma)8.107
HepG2 (Liver Carcinoma)10.79

The structure-activity relationship (SAR) indicates that modifications to the compound can enhance its cytotoxic effects against specific cancer types.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of bacteria and fungi. The results indicated that derivatives with additional electron-donating groups exhibited enhanced activity compared to the parent compound, suggesting that structural modifications could optimize therapeutic outcomes.
  • Anticancer Research :
    In vitro assays conducted on A549 lung carcinoma cells revealed that this compound induced apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic: What are the common synthetic routes for Ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate, and how can reaction conditions be optimized for yield?

Methodological Answer:
The compound is typically synthesized via condensation reactions. A primary route involves reacting 4-fluorobenzaldehyde derivatives with glycine methyl ester hydrochloride in the presence of a base (e.g., NaOH) to form the intermediate, followed by methylation of the amino group . Another method utilizes ethyl 2-(chlorosulfonyl)acetate reacting with 4-fluoroaniline under controlled pH and temperature (yield: 79%) . Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during condensation to minimize side reactions .
  • Catalyst selection : Using NaBH₄ or LiAlH₄ for selective reduction of intermediates .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

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